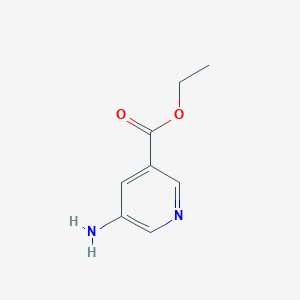

Ethyl 5-aminopyridine-3-carboxylate

Beschreibung

Historical Context and Evolution of Pyridine-Based Compounds in Medicinal Chemistry and Organic Synthesis

The journey of pyridine (B92270) and its derivatives in science began in 1846 when picoline was first isolated by Anderson. researchgate.net The structure of pyridine itself was elucidated independently by Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.net A significant milestone in synthetic chemistry was achieved in 1876 when William Ramsay accomplished the first synthesis of a heteroaromatic compound, pyridine, by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. researchgate.netmdpi.com Another foundational method, the Hantzsch pyridine synthesis, was developed by Arthur Hantzsch in 1881 and remains a cornerstone in the synthesis of pyridine derivatives. wikipedia.org

Initially produced from coal tar, the demand for pyridine compounds surged, leading to the development of various synthetic methods by 1950. mdma.ch The Chichibabin pyridine synthesis, reported in 1924, became a key industrial route. wikipedia.org The realization of the importance of pyridine derivatives in medicinal chemistry grew significantly in the 1930s with the discovery of niacin (a pyridine derivative) for treating dermatitis and dementia. researchgate.net

Pyridine scaffolds are integral to numerous natural products, including alkaloids and vitamins like niacin and pyridoxine. rsc.org Their unique properties, such as their ability to improve the metabolic stability, permeability, potency, and binding of drugs, have made them a "privileged scaffold" in medicinal chemistry. nih.gov The pyridine ring is a key component in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.govnih.gov Between 2014 and 2023, a total of 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents. nih.gov

Significance of Aminopyridine Carboxylates as Chemical Scaffolds

Aminopyridine carboxylates, a subclass of pyridine derivatives, are of particular importance in synthetic and medicinal chemistry. These scaffolds combine the key features of an amino group and a carboxylate group on the pyridine ring, offering multiple points for chemical diversification. The amino group can act as a nucleophile or a base, and it can be readily transformed into other functional groups. The carboxylate group, on the other hand, provides a handle for amide bond formation, esterification, or reduction, further expanding the synthetic possibilities.

The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group on the same aromatic ring creates a unique electronic environment that can influence the reactivity and biological activity of the molecule. This "push-pull" electronic effect is often exploited in the design of functional materials, such as dyes and nonlinear optical materials.

In medicinal chemistry, the aminopyridine carboxylate framework serves as a versatile template for the development of new therapeutic agents. nih.gov The ability to easily generate a library of derivatives by modifying the amino and carboxylate functionalities allows for the systematic exploration of structure-activity relationships (SAR). This approach is crucial in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. For instance, aminopyridine derivatives have been investigated for their potential as anticancer agents. nih.gov

Overview of the Research Landscape for Ethyl 5-aminopyridine-3-carboxylate

This compound serves as a key intermediate in the synthesis of a variety of more complex heterocyclic systems and potential bioactive molecules. Research involving this compound often focuses on its utility as a starting material for constructing novel chemical entities with potential applications in pharmaceuticals and materials science.

Synthesis and Reactivity: The synthesis of this compound can be achieved through various routes, often involving the esterification of 5-aminopyridine-3-carboxylic acid. A common method involves the reaction of 5-aminonicotinic acid with ethanol (B145695) in the presence of an acid catalyst. sigmaaldrich.com The reactivity of this compound is characterized by the chemical behavior of its constituent functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions, while the ethyl ester can be hydrolyzed, aminated, or reduced. The pyridine ring itself can participate in electrophilic and nucleophilic substitution reactions, although the positions of these reactions are directed by the existing substituents.

Applications in Medicinal Chemistry: While research on the specific biological activities of this compound itself is limited, its role as a scaffold for biologically active compounds is well-documented through the activities of its derivatives. For example, aminopyridine derivatives have shown promise as antimicrobial and anticancer agents. nih.gov The structural motif of this compound is found within more complex molecules that are being investigated for various therapeutic targets. For instance, related aminopyrimidine carboxylates have been used to develop ligands for cannabinoid receptors and inhibitors of protein kinases involved in cancer.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| This compound | C8H10N2O2 | 166.18 | 5-amino, 3-ethoxycarbonyl pyridine |

| 5-Aminopyridine-3-carboxylic acid | C6H6N2O2 | 138.12 | 5-amino, 3-carboxy pyridine sigmaaldrich.com |

| Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | 180.20 | Additional methyl group at position 6 nih.gov |

| Ethyl 4-aminopyrimidine-5-carboxylate | C7H9N3O2 | 181.17 | Pyrimidine (B1678525) core instead of pyridine |

| Ethyl 3-amino-1H-pyrazole-5-carboxylate | C6H9N3O2 | 167.16 | Pyrazole (B372694) core instead of pyridine bldpharm.com |

Research Findings on Related Structures:

Anticancer Potential: Studies on 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed potent inhibition of tumor cell growth and induced apoptosis. nih.gov This suggests that the aminocarboxylate scaffold, when appropriately substituted, is a promising pharmacophore for anticancer drug development.

Antimicrobial Activity: Aminopyridine derivatives have been reported to exhibit antibacterial activity against resistant bacterial strains, indicating their potential for the development of new antibiotics.

Enzyme Inhibition: Pyridine carboxylic acid isomers are known to be scaffolds for a multitude of enzyme inhibitors targeting diseases like cancer, diabetes, and hypertension. nih.gov The structural features of this compound make it a candidate for derivatization to explore new enzyme inhibitors.

The research landscape for this compound is primarily focused on its synthetic utility. It is a valuable molecule for chemists looking to build complex molecular architectures with potential biological significance. Future research will likely continue to explore its use in the synthesis of novel compounds for drug discovery and materials science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVSFDPQJVUTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358705 | |

| Record name | ethyl 5-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-76-6 | |

| Record name | ethyl 5-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Aminopyridine 3 Carboxylate and Its Analogues

Classical Synthetic Approaches to 5-Aminopyridine-3-carboxylate Core Structures

Traditional methods for synthesizing the 5-aminopyridine-3-carboxylate core often rely on well-established, multi-step reaction sequences. These approaches involve the initial formation of the pyridine (B92270) ring followed by the introduction or modification of the carboxylate and amino functional groups.

The construction of the pyridine ring is a fundamental step in these classical syntheses. Several named reactions are employed to build the heterocyclic core from simpler acyclic precursors. These condensation reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds to construct the six-membered ring. acsgcipr.org

Commonly utilized methods include:

Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.org The initial product is a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic pyridine. wikipedia.org

Guareschi-Thorpe Reaction: This method provides direct access to pyridines through the reaction of cyanoacetamide with a 1,3-dicarbonyl compound.

Bohlmann-Rahtz Pyridine Synthesis: This approach involves the reaction of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org The reaction proceeds through a Michael addition followed by cyclodehydration to yield the substituted pyridine. beilstein-journals.org

Kröhnke Pyridine Synthesis: This method utilizes pyridinium (B92312) salts as key intermediates in the formation of the pyridine ring.

These classical methods, while reliable, often require multiple steps and can sometimes lead to moderate yields. acsgcipr.orgwikipedia.org

Once the 5-aminopyridine-3-carboxylic acid core is established, the carboxylate group is typically functionalized through esterification or amidation reactions.

Esterification of 5-aminopyridine-3-carboxylic acid with ethanol (B145695) is a common method to produce ethyl 5-aminopyridine-3-carboxylate. This reaction is typically carried out under acidic conditions. derpharmachemica.com Various catalysts can be employed, including strong mineral acids like sulfuric acid or hydrogen chloride, as well as solid-supported catalysts. derpharmachemica.com The choice of catalyst and reaction conditions can influence the reaction time and yield. derpharmachemica.com

Amidation reactions can also be performed on the carboxylate group to generate a variety of amide derivatives. These reactions typically involve coupling the carboxylic acid with an amine in the presence of a coupling agent. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods are versatile and allow for the introduction of a wide range of substituents on the amide nitrogen. nih.gov

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and its analogues. These advanced strategies often focus on reducing reaction times, improving yields, and minimizing waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. clockss.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. clockss.orgnih.gov This technique has been successfully applied to various steps in the synthesis of pyridine derivatives, including multi-component reactions and heterocyclocondensations. clockss.orgnih.gov For instance, the Hantzsch dihydropyridine synthesis can be efficiently carried out using microwave heating. wikipedia.org

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot methods have been developed for the synthesis of substituted pyridines. acsgcipr.org

A notable example is the use of magnesium nitride (Mg₃N₂) as a source of ammonia in a one-pot synthesis of dihydropyridines. This method provides a convenient and efficient way to introduce the nitrogen atom into the pyridine ring.

Ring transformation reactions provide an elegant and powerful approach to the synthesis of complex heterocyclic systems from more readily available starting materials. In the context of pyridine synthesis, certain pyrimidine (B1678525) derivatives can be converted into functionalized pyridines. researchgate.netresearchgate.net

One such method involves the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones. researchgate.netresearchgate.net This reaction proceeds through a series of steps involving nucleophilic attack, intramolecular cyclization, and elimination to yield functionalized 4-aminopyridines. researchgate.net This strategy allows for the introduction of various amino groups at the 4-position by modifying the structure of the enaminone starting material. researchgate.netresearchgate.net This approach offers a versatile route to N-modified 4-aminopyridine-3-carboxylates, which are valuable intermediates in medicinal chemistry. researchgate.netresearchgate.net

Cross-Dehydrogenative Coupling Reactions for Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

Cross-dehydrogenative coupling (CDC) reactions represent an efficient and atom-economical approach for the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org This methodology avoids the need for pre-functionalized starting materials, a key advantage over traditional cross-coupling reactions. nih.gov An efficient method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves the use of acetic acid and molecular oxygen to promote the cross-dehydrogenative coupling of β-ketoesters and β-diketones with N-amino-2-iminopyridines. nih.govacs.org This approach is noted for being a green, catalyst-free process that efficiently generates the target compounds. nih.gov

The reaction mechanism is proposed to involve a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, which is then followed by dehydrative cyclization under catalyst-free conditions. researchgate.net This strategy has been successfully applied to a range of substrates, demonstrating its versatility. For instance, the reaction of N-aminopyridine derivatives with ethyl acetoacetate (B1235776) in the presence of ethanol, acetic acid, and oxygen has been shown to produce pyrazolo[1,5-a]pyridine derivatives in yields of up to 94%. researchgate.net

Furthermore, palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors has been developed for the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives. nih.govresearchgate.net This method demonstrates good functional group tolerance and provides the products in high yields. nih.govresearchgate.net Kinetic isotope effect studies and density functional theory (DFT) calculations have been employed to elucidate the plausible reaction mechanism, which involves a palladium(II)-catalyzed C-H bond activation. nih.gov

Table 1: Examples of Cross-Dehydrogenative Coupling Reactions for Pyrazolo[1,5-a]pyridine Derivatives

| Reactant 1 | Reactant 2 | Promoter/Catalyst | Product | Yield (%) | Reference |

| N-amino-2-iminopyridines | β-ketoesters/β-diketones | Acetic acid, O₂ | Substituted pyrazolo[1,5-a]pyridines | High | nih.govacs.org |

| Pyrazolo[1,5-a]pyridine precursors | - | Palladium(II) | 3,3'-Bipyrazolo[1,5-a]pyridine derivatives | up to 94 | nih.govresearchgate.net |

| N-aminopyridine derivatives | Ethyl acetoacetate | Ethanol, Acetic acid, O₂ | Pyrazolo[1,5-a]pyridine derivatives | up to 94 | researchgate.net |

1,3-Dipolar Cycloaddition Reactions for Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings and is a common method for synthesizing the pyrazolo[1,5-a]pyridine core. mdpi.comresearchgate.net This reaction typically involves the cycloaddition of N-iminopyridinium ylides with electron-deficient alkynes or alkenes. nih.govmdpi.com

An improved synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives utilizes a 1,3-dipolar cycloaddition reaction between N-aminopyridine sulfates and ethyl propiolate. ciac.jl.cn The N-aminopyridine sulfates are generated from the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid. ciac.jl.cn This method is advantageous as it avoids the need to convert the sulfate (B86663) salt to an iodide salt, which can be difficult to precipitate. ciac.jl.cn The resulting ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can then be hydrolyzed to the corresponding carboxylic acids. ciac.jl.cn

The regioselectivity of the 1,3-dipolar cycloaddition can be influenced by substituents on the pyridine N-imide. For example, the reaction between 3-substituted pyridine N-imides and ethyl propiolate can lead to the formation of both ethyl 4- and 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylates. ciac.jl.cn Furthermore, the cycloaddition of arylnitrile oxides to the C3–C4 double bond of pyrazolo[1,5-a]pyrimidines has been shown to produce isoxazolidine-fused pyrazolo[1,5-a]pyrimidines. sctunisie.org

A direct [3+2] cycloaddition of N-aminopyridinium ylides and ynals has also been developed to construct the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group. rsc.org In this transformation, the N-aminopyridinium ylide acts as both a 1,3-dipole and a nitrogen source. rsc.org

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazolo[1,5-a]pyridine Derivatives

| Dipole | Dipolarophile | Product | Key Features | Reference |

| N-aminopyridine sulfates | Ethyl propiolate | Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates | Improved synthesis, avoids iodide salt formation | ciac.jl.cn |

| N-iminopyridinium ylides | Alkenes or alkynes | Pyrazolo[1,5-a]pyridines | Common protocol | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Arylnitrile oxides | Pyrazolo[1,5-a]pyrimidine-isoxazolidines | Reaction with C3-C4 double bond | sctunisie.org |

| N-aminopyridinium ylides | Ynals | Cyanated pyrazolo[1,5-a]pyridines | Ylide acts as 1,3-dipole and nitrogen source | rsc.org |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its analogues relies on the availability of key precursors and intermediates, such as substituted 2-aminopyridines and reactive cyclization partners.

Preparation of Substituted 2-Aminopyridines

Substituted 2-aminopyridines are versatile building blocks in organic synthesis. nih.govnih.gov Several methods have been developed for their preparation. One approach involves the displacement of a methylsulfinyl group from the 6-position of a pyridine ring. acs.org The required 6-(methylsulfinyl)pyridines are synthesized from the reaction of 2-(1-phenylethylidene)propanedinitriles with dimethyl N-cyanodithioiminocarbonate, followed by oxidation. acs.org

Another strategy is the multicomponent one-pot reaction of enaminones with malononitrile (B47326) and primary amines. nih.gov This method provides a rapid and efficient route to a variety of substituted 2-aminopyridines. nih.gov The reaction proceeds through a Knoevenagel condensation, followed by addition of the primary amine and subsequent cyclization and aromatization. nih.gov

The substitution of a leaving group at the 2-position of the pyridine ring is a common method for introducing an amino group. For instance, the reaction of 3-fluoro-2-nitropyridine (B1302947) with various nitrogen-containing heterocycles and aliphatic amines, followed by reduction of the nitro group, yields 3-substituted 2-aminopyridines. thieme-connect.com Additionally, 2-halopyridines can be aminated using methods like the Buchwald-Hartwig amination. nih.gov A mild, catalyst-free method involves the reaction of a cyclic dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine, with primary or secondary amines. nih.gov

The direct amination of pyridine N-oxides offers another route to 2-aminopyridines. wordpress.com This can be achieved by transforming the N-oxide to an N-tert-butylamino intermediate, which is then deprotected in situ. wordpress.com

Table 3: Methods for the Preparation of Substituted 2-Aminopyridines

| Starting Material | Reagents | Product | Key Features | Reference |

| 6-(Methylsulfinyl)pyridines | Amines | 6-Substituted 2-aminopyridines | Displacement of methylsulfinyl group | acs.org |

| Enaminones, malononitrile, primary amines | - | Substituted 2-aminopyridines | Multicomponent one-pot reaction | nih.gov |

| 3-Fluoro-2-nitropyridine | Amines, then reducing agent | 3-Substituted 2-aminopyridines | Regioselective substitution followed by reduction | thieme-connect.com |

| 2-Halopyridines | Amines | 2-Aminopyridines | Buchwald-Hartwig amination | nih.gov |

| 2-Mercaptopyridine | 1,2-Dibromoethane, then amines | 2-Aminopyridines | Mild, catalyst-free method | nih.gov |

| Pyridine N-oxides | tert-Butylamine, TFA | 2-Aminopyridines | One-pot direct amination | wordpress.com |

Utilization of Ethyl 2-chloroacetoacetate in Cyclization Reactions

Ethyl 2-chloroacetoacetate is a valuable reagent in the synthesis of various heterocyclic compounds due to its reactive α-chloro and β-keto ester functionalities. chemicalbook.comchemicalbook.com It can be synthesized by the chlorination of ethyl acetoacetate with reagents such as thionyl chloride or sulfuryl chloride. chemicalbook.comchemicalbook.comgoogle.com

In the context of pyridine chemistry, while direct cyclization with ethyl 2-chloroacetoacetate to form this compound is not explicitly detailed in the provided search results, its use in forming related heterocyclic systems highlights its potential as a precursor. For instance, it reacts with thiosemicarbazones to form substituted thiophene (B33073) derivatives. chemicalbook.com It is also a key starting material for the synthesis of various thiazole (B1198619) and oxazole (B20620) derivatives. chemicalbook.com

The reactivity of ethyl 2-chloroacetoacetate allows for its participation in various cyclization reactions. The presence of both an electrophilic carbon bearing the chlorine atom and the carbonyl groups makes it a versatile building block for constructing five- and six-membered rings.

Table 4: Synthesis and Reactions of Ethyl 2-chloroacetoacetate

| Reaction | Reactants | Conditions | Product | Reference |

| Synthesis | Ethyl acetoacetate, Thionyl chloride | Solvent, 75-95 °C | Ethyl 2-chloroacetoacetate | chemicalbook.comchemicalbook.com |

| Synthesis | Ethyl acetoacetate, Sulfuryl chloride | -5 to 10 °C, then 20-25 °C | Ethyl 2-chloroacetoacetate | google.com |

| Reaction | Ethyl 2-chloroacetoacetate, Thiosemicarbazones | - | Substituted thiophene derivatives | chemicalbook.com |

Formation of Tricyclic Bromo-Substituted Precursors in Analogous Systems

The synthesis of complex heterocyclic systems often involves the formation of halogenated precursors that can be further functionalized. While the direct synthesis of a tricyclic bromo-substituted precursor for this compound is not explicitly described, analogous reactions in related systems provide insight into potential synthetic strategies.

For instance, in the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones, a carbonylative double cyclization of 2-bromoanilines with 2-bromobenzyl amines is employed. mdpi.com This reaction proceeds through oxidative addition of a C-Br bond to a palladium(0) catalyst, followed by CO insertion and subsequent nucleophilic attack and cyclization. mdpi.com Similarly, the reaction of 1,2-dibromoarenes with 2-aminobenzyl amine can lead to isoindolo[1,2-b]quinazolin-12(10H)-ones. mdpi.com

These examples of carbonylative double cyclization reactions involving bromo-substituted precursors highlight a powerful strategy for constructing complex, fused heterocyclic systems. This approach could potentially be adapted for the synthesis of tricyclic analogues of this compound.

Derivatization and Functionalization Strategies

The derivatization and functionalization of the this compound scaffold are essential for exploring its chemical space and developing compounds with tailored properties. The amino and ester groups, as well as the pyridine ring itself, offer multiple sites for modification.

The amino group can undergo a variety of reactions, such as acylation, sulfonylation, and alkylation, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

Furthermore, the pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution reactions, depending on the existing substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring.

For example, subsequent derivatizations of 7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridines have been performed through palladium-mediated ortho C-H bond activation followed by hypervalent iodine-induced chlorination, leading to more extended π-conjugation. nih.gov

Synthetic Routes to this compound and its Derivatives

This compound is a key building block in medicinal chemistry. Its utility stems from the versatile reactivity of its functional groups, which allows for the synthesis of a wide array of more complex molecules. This article explores several key synthetic methodologies for the modification of this important scaffold.

1 Hydrolysis of Ethyl Esters to Carboxylic Acids

The conversion of the ethyl ester group in this compound to a carboxylic acid is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. For instance, the compound is susceptible to hydrolysis in alkaline environments (pH > 10), leading to the formation of 5-aminopyridine-3-carboxylic acid. This process is often a necessary step to enable subsequent chemical modifications or to synthesize the final active pharmaceutical ingredient.

Table 1: Hydrolysis of this compound

| Parameter | Condition | Product |

| pH | >10 | 5-aminopyridine-3-carboxylic acid |

| pH | <3 | Protonation of the amino group, altering solubility. |

2 Conversion to Amide Analogues and Other Functional Groups

The carboxylic acid or the ester can be further converted into a variety of other functional groups, significantly expanding the diversity of accessible analogues. A common modification is the formation of amides.

Direct amidation of carboxylic acids can be achieved using various methods. One approach involves the use of a catalyst, such as Mg(NO₃)₂·6H₂O or imidazole (B134444), with urea (B33335) serving as the nitrogen source. This method is particularly useful for synthesizing primary and secondary amides. For example, various aliphatic and phenylacetic acids can be converted to their corresponding amides in good yields.

Another strategy for amide synthesis involves the reaction of the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. This hydrazide can then undergo a Hofmann degradation to introduce an amino group, yielding 5-aminopyridine-3-carboxylate.

The amide group itself can be further modified. For instance, reduction of amides with reagents like lithium aluminum hydride (LiAlH₄) yields amines, where the carbonyl group is converted to a methylene (B1212753) group (C=O → CH₂). libretexts.org This reaction is specific to amides and provides a route to various amine derivatives. libretexts.org

Table 2: Synthesis of Amide Analogues

| Starting Material | Reagents and Conditions | Product | Yield |

| Phenylacetic acid | Urea, Mg(NO₃)₂·6H₂O (10 mol%), octane, 120°C | 2-Phenylacetamide | 93% conversion |

| Ethyl 5-pyridinecarboxylate | Hydrazine hydrate (80%), 30°C for 0.5h then 100°C for 8h | Hydrazide intermediate | 87% |

| Hydrazide intermediate | Concentrated HCl, NaNO₂, 0°C then 100°C for 5h, pH adjusted to 9-10 | 5-Aminopyridine-3-carboxylate | Not specified |

3 Palladium-Catalyzed Cross-Coupling Reactions for A-Ring Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the pyridine ring (A-ring) of this compound and its derivatives. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

These methods are widely used in the pharmaceutical industry for the synthesis of complex molecules. For instance, palladium catalysts in combination with specific ligands can facilitate the coupling of aryl halides or pseudohalides with amines (Buchwald-Hartwig amination) or boronic acids (Suzuki-Miyaura coupling).

A notable application is the C,N-cross coupling of 3-halo-2-aminopyridines with primary and secondary amines using palladium precatalysts like RuPhos- and BrettPhos-precatalysts in the presence of a strong base such as LiHMDS. nih.gov This approach allows for the synthesis of N(3)-substituted-2,3-diaminopyridines. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridines, Primary/Secondary Amines | Pd-precatalyst (e.g., RuPhos, BrettPhos), LiHMDS | N(3)-Substituted-2,3-diaminopyridines nih.gov |

| Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Palladium catalyst, Ligand (e.g., phosphines) | Biaryl compounds |

Reactivity and Mechanistic Studies of Ethyl 5 Aminopyridine 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene. However, the reactivity and regioselectivity are significantly modulated by the substituents present. In ethyl 5-aminopyridine-3-carboxylate, the powerful electron-donating amino group at the C5 position acts as an activating group, directing incoming electrophiles to the ortho (C4, C6) and para (C2) positions. Conversely, the ethyl carboxylate group at C3 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C2, C5, C6).

The pyridine nitrogen atom itself is a strongly deactivating group, reducing the electron density at the C2, C4, and C6 positions. The ultimate outcome of an electrophilic substitution reaction is a complex interplay of these electronic effects. Generally, the activating effect of the amino group is dominant. Nitration of aminopyridine derivatives typically requires controlled conditions, often using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the ring. wikipedia.org Halogenation can also be achieved, with the position of substitution influenced by the specific halogenating agent and reaction conditions used. d-nb.info For this compound, electrophilic attack is anticipated to preferentially occur at the C2 or C6 positions, which are ortho and para to the activating amino group and meta to the deactivating ester group.

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine Nitrogen | C1 | Electron-withdrawing | Deactivating (at C2, C4, C6) |

| Amino Group | C5 | Electron-donating | Activating (ortho, para-directing to C2, C4, C6) |

| Ethyl Carboxylate | C3 | Electron-withdrawing | Deactivating (meta-directing to C2, C5, C6) |

Nucleophilic Substitution Reactions involving the Ester and Amino Groups

The ester and amino functionalities of this compound are primary sites for nucleophilic reactions.

The ethyl carboxylate group is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, or saponification, with a reagent like sodium hydroxide, is an irreversible process that yields the corresponding carboxylate salt, which upon acidic workup gives 5-aminopyridine-3-carboxylic acid. masterorganicchemistry.com The ester can also undergo ammonolysis or aminolysis to form amides. A key reaction is its treatment with hydrazine (B178648) hydrate (B1144303), which readily converts the ester into the corresponding 5-aminonicotinohydrazide . This hydrazide is a crucial intermediate for further synthetic transformations.

The amino group at C5 behaves as a typical aromatic amine. It can be acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. nih.govresearchgate.net This reaction is often used to protect the amino group or to introduce new functionalities. The amino group can also undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents.

Oxidation and Reduction Reactions

The oxidation and reduction of this compound can target the pyridine ring, the amino group, or the ester function, depending on the reagents and conditions employed.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgnih.gov The resulting N-oxides are valuable intermediates in their own right, exhibiting modified reactivity and finding use in medicinal chemistry. nih.gov In some cases, strong oxidation can lead to more complex reactions; for instance, related aminothienopyridines have been observed to undergo oxidative dimerization rather than simple N-oxidation or S-oxidation. nih.govacs.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation . This transformation typically requires a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net The reduction of ethyl nicotinate (B505614) derivatives has been studied for the synthesis of biologically active chiral piperidines. researchgate.net The ethyl ester group can be selectively reduced to a primary alcohol (3-(hydroxymethyl)-5-aminopyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Milder reagents, such as sodium borohydride, are generally not reactive enough to reduce esters unless activated. scholarsresearchlibrary.com

Cyclization and Annulation Reactions to Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

The synthesis of the imidazo[1,2-a]pyridine (B132010) core often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, such as an α-halo ketone or α-halo ester (a variation of the Tchichibabin reaction). researchgate.net In the case of this compound, the amino group can act as a dinucleophile. The reaction likely proceeds through initial N-alkylation of the more nucleophilic pyridine ring nitrogen, followed by an intramolecular cyclization involving the amino group to form the fused imidazole (B134444) ring. nih.gov Various catalysts, including copper and iodine, as well as metal-free conditions, have been developed to promote this type of transformation. arkat-usa.orgnih.gov The reaction of a 3-aminoisoxazolone bearing a nitropyridine substituent with triethylamine (B128534) has also been shown to rearrange to form an imidazo[1,2-a]pyridine derivative. ambeed.com

A common route to pyrazolo[1,5-a]pyridines involves the reaction of a substituted pyridine with hydroxylamine-O-sulfonic acid (HOSA). ntu.ac.ukwikipedia.org This reagent aminates the pyridine nitrogen to form an N-aminopyridinium salt. ntu.ac.uk This intermediate can then undergo a [3+2] cycloaddition reaction. For example, treatment of the N-aminopyridinium salt with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound or ethyl propiolate, followed by cyclization and aromatization, yields the pyrazolo[1,5-a]pyridine (B1195680) core. asianpubs.org This method has been successfully applied to synthesize a variety of substituted pyrazolo[1,5-a]pyridine-3-carboxylates. asianpubs.org Commercial availability of ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate confirms the viability of such synthetic pathways. masterorganicchemistry.comresearchgate.netrsc.org

Naphthyridines, which are diazabenzene analogues, can be synthesized from aminopyridine precursors. The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxy-1,5-naphthyridine skeleton. wikipedia.orgd-nb.info This reaction involves the condensation of a 3-aminopyridine (B143674) derivative, such as this compound, with a malonic ester derivative like diethyl ethoxymethylenemalonate (DEEM). wikipedia.org The initial condensation forms an aminomethylenemalonate intermediate, which undergoes a thermal or acid-catalyzed intramolecular cyclization onto the C4 position of the pyridine ring to afford the fused pyridone ring system. wikipedia.orgd-nb.infojasco.ro

Another classical method is the Skraup synthesis , which typically involves reacting an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline (B57606) or naphthyridine ring system. wikipedia.org By applying these established annulation strategies to this compound, a second ring can be fused to the pyridine core, leading to the formation of substituted 1,7-naphthyridine (B1217170) derivatives.

| Target Heterocycle | Key Reagents/Reaction Type | Resulting Fused System |

| Imidazo[1,2-a]pyridine | α-Halocarbonyl compounds | Imidazole ring fused at [1,2-a] |

| Pyrazolo[1,5-a]pyridine | Hydroxylamine-O-sulfonic acid, followed by cyclization | Pyrazole (B372694) ring fused at [1,5-a] |

| Naphthyridine | Diethyl ethoxymethylenemalonate (Gould-Jacobs) | Pyridone ring fused at [4,3-c] |

Reaction Mechanisms of Synthetically Relevant Transformations

The reactivity of this compound is characterized by the interplay of its amino and carboxylate functionalities, as well as the pyridine ring itself. This structure allows for a variety of synthetically useful transformations, including ring formations and functional group interconversions. Understanding the mechanisms of these reactions is crucial for controlling product outcomes.

Condensation and Cyclization Reactions:

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through condensation and subsequent cyclization reactions. libretexts.orglibretexts.org A common strategy involves the reaction of the amino group with a suitable bielectrophilic reagent. For instance, in the synthesis of pyridopyrimidines, the amino group can act as a nucleophile, attacking an electrophilic center, which is then followed by an intramolecular cyclization.

The mechanism often begins with the nucleophilic attack of the amino group on a carbonyl or an equivalent electrophilic carbon. This is followed by a condensation reaction, typically with the elimination of a small molecule like water or an alcohol, to form an intermediate. libretexts.orglibretexts.org This intermediate then undergoes an intramolecular cyclization, where a nucleophilic center within the newly introduced fragment attacks an electrophilic position on the pyridine ring, leading to the formation of a new fused ring.

One-pot, multi-component reactions are also employed to construct complex heterocyclic frameworks. For example, a four-component reaction involving malononitrile (B47326), ethyl acetoacetate (B1235776), a substituted benzaldehyde, and 2-aminopyridine can yield substituted dihydropyridine (B1217469) derivatives. jetir.org The mechanism of such reactions likely involves a series of condensations, such as a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to afford the final product. jetir.org

Ring Transformation Reactions:

In some cases, the pyridine ring of this compound can undergo transformation. These reactions are less common but offer a pathway to different heterocyclic systems. The mechanism for such transformations can be complex, often initiated by a nucleophilic attack on the pyridine ring. For example, in related pyrimidine (B1678525) systems, a proposed mechanism involves the addition of a nucleophile, followed by ring opening and subsequent ring closure (ANRORC mechanism) to form a new heterocyclic ring. clockss.org A similar pathway could be envisioned for this compound under specific conditions, where a strong nucleophile attacks an electrophilic carbon of the pyridine ring, leading to a ring-opened intermediate that can then cyclize in a different manner.

Electrophilic Cyclization:

Another mechanistic pathway for ring formation involves the electrophilic cyclization of derivatives of 3-aminopyridines. For instance, the synthesis of 6-azaindoles from 3-amino-4-methylpyridines has been achieved through a [4+1] cyclization. chemrxiv.org This reaction is proposed to proceed through the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the methyl group for a subsequent intramolecular cyclization. chemrxiv.org While this example does not directly use this compound, it illustrates a plausible mechanistic pathway for related aminopyridine derivatives.

The outcome of reactions involving this compound, particularly in terms of regioselectivity and yield, is highly dependent on the choice of catalysts and reaction conditions.

Catalysts:

Acid and Base Catalysis: In many condensation reactions, acid or base catalysts are crucial. libretexts.orglibretexts.orgjetir.org For example, in the synthesis of dihydropyridines, a base is often used to deprotonate the active methylene (B1212753) compound, initiating the Knoevenagel condensation. jetir.org The choice between acid and base catalysis can influence the reaction pathway and, consequently, the final product. In the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate, the use of a catalytic amount of ammonium (B1175870) acetate (B1210297) in acetic acid leads to a 2-hydroxynicotinate derivative, while an excess of ammonium acetate yields a 2-aminonicotinate derivative. researchgate.net

Transition Metal Catalysis: Transition metal catalysts, such as copper and cobalt, play a significant role in various transformations. Copper catalysts, for instance, have been used in the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The catalyst can facilitate cross-coupling reactions or act as a Lewis acid to activate substrates. In some cases, the catalyst's role is multifaceted, promoting different steps in a tandem reaction sequence. beilstein-journals.org Cobalt catalysts have been shown to be effective in the [2+2+2] cycloaddition of yne-ynamides with nitriles to produce bicyclic aminopyridines with high regioselectivity. nih.gov The substitution pattern on the starting ynamide was found to direct the regiochemical outcome. nih.gov

Reaction Conditions:

Temperature: The reaction temperature can significantly impact both the reaction rate and the product distribution. In some cases, higher temperatures are required to overcome the activation energy for cyclization.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. This can, in turn, affect the regioselectivity and yield. For example, the synthesis of dihydropyridine derivatives from multiple components is often carried out in ethanol (B145695). jetir.org

Reactant Stoichiometry: The molar ratio of reactants can be a determining factor in the product formed. As seen in the synthesis of nicotinic acid derivatives, varying the amount of ammonium acetate led to different products. researchgate.net

The following table summarizes the influence of catalysts and conditions on selected reactions involving aminopyridine derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Influence on Regioselectivity/Yield |

| Dihydropyridine Synthesis | Malononitrile, Ethyl acetoacetate, Substituted benzaldehyde, 2-Aminopyridine | Base (e.g., piperidine), Ethanol, Reflux | Ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate | The base is crucial for initiating the Knoevenagel condensation. jetir.org |

| Nicotinate Synthesis | 3-Oxo-2-arylhydrazonopropanal, Ethyl cyanoacetate | Catalytic ammonium acetate in acetic acid | Ethyl 2-hydroxy-6-aryl-5-arylazonicotinate | Leads to the 2-hydroxy derivative. researchgate.net |

| Nicotinate Synthesis | 3-Oxo-2-arylhydrazonopropanal, Ethyl cyanoacetate | Excess ammonium acetate | Ethyl 2-amino-6-aryl-5-arylazonicotinate | Leads to the 2-amino derivative, demonstrating catalyst loading's role in regioselectivity. researchgate.net |

| Bicyclic Aminopyridine Synthesis | Yne-ynamide, Nitrile | Cobalt catalyst | Bicyclic 3- or 4-aminopyridines | The substitution pattern on the ynamide starting material dictates the regioselectivity of the cycloaddition. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a detailed map of the molecule's structure can be assembled.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of Ethyl 5-aminopyridine-3-carboxylate, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the amino group protons, and the protons of the ethyl ester group are observed. The aromatic protons appear in the downfield region, characteristic of hydrogens attached to an electron-deficient pyridine ring. The ethyl group presents a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.47 | Multiplet | 2H | Pyridine-H (H2, H6) |

| ~6.90 | Multiplet | 1H | Pyridine-H (H4) |

| ~5.80 | Broad Singlet | 2H | Amino (-NH₂) |

| ~4.21 | Quartet | 2H | Ethyl (-OCH₂CH₃) |

| ~1.29 | Triplet | 3H | Ethyl (-OCH₂CH₃) |

Note: Chemical shifts are typically referenced to a residual solvent signal and can vary slightly based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound shows signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the two carbons of the ethyl group. The carbonyl carbon is typically the most downfield signal due to its deshielded environment. The chemical shifts of the pyridine ring carbons are influenced by the positions of the amino and carboxylate substituents.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165.5 | Ester Carbonyl (C=O) |

| ~148.0 | Pyridine C5 (C-NH₂) |

| ~141.0 | Pyridine C2 |

| ~138.0 | Pyridine C6 |

| ~124.0 | Pyridine C4 |

| ~121.5 | Pyridine C3 (C-COOEt) |

| ~60.5 | Ethyl (-OCH₂) |

| ~14.5 | Ethyl (-CH₃) |

Note: These are predicted values based on the analysis of similar structures; actual experimental values may vary.

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique that can be used to probe the electronic environment of the nitrogen atoms within a molecule. For this compound, this technique would be highly informative, as it could distinguish between the pyridine ring nitrogen and the exocyclic amino group nitrogen. The pyridine nitrogen, being part of an aromatic system, would have a significantly different chemical shift compared to the sp³-hybridized amino nitrogen. While ¹⁵N NMR spectra are not as commonly reported as ¹H or ¹³C spectra due to the lower natural abundance and sensitivity of the ¹⁵N isotope, the data would provide valuable confirmation of the nitrogen environments within the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₀N₂O₂), the molecular weight is approximately 166.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the determination of the elemental formula.

Under electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 167.19. Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, mass 45) or the entire ethyl group (-•CH₂CH₃, mass 29) from the ester moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound provides clear evidence for its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3050 | C-H Aromatic Stretch | Pyridine Ring |

| ~2980 | C-H Aliphatic Stretch | Ethyl Group |

| ~1705-1725 | C=O Stretch | α,β-Unsaturated Ester |

| ~1620 | N-H Scissoring | Primary Amine (-NH₂) |

| ~1590, ~1480 | C=C and C=N Ring Stretch | Pyridine Ring |

| ~1250 | C-O Stretch | Ester |

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine. The strong absorption band for the carbonyl group (C=O) confirms the presence of the ester, with its position indicating conjugation with the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of sufficient quality can be grown, this technique can provide a complete picture of the molecule, including exact bond lengths, bond angles, and torsional angles.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. sci-hub.senih.gov Methods like the B3LYP hybrid functional are frequently used to optimize the geometry of molecules and calculate their electronic properties. sci-hub.sematerialsciencejournal.org Such calculations determine the most stable three-dimensional arrangement of the atoms and provide a foundation for understanding the molecule's reactivity. sci-hub.se

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.govresearchgate.net

For instance, in a computational study of a similar heterocyclic compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be relatively small, indicating high reactivity. materialsciencejournal.org The HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was located on the nitrophenyl ring, identifying the likely sites for electron donation and acceptance. materialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Heterocyclic Compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.01 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -1.38 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.63 | A small gap suggests higher chemical reactivity and charge transfer potential within the molecule. materialsciencejournal.orgnih.gov |

Data is illustrative and based on findings for a related pyrimidine (B1678525) derivative to demonstrate the principles of FMO analysis. nih.gov

Molecular Electrostatic Potential (MEP) maps are generated through DFT calculations to visualize the charge distribution across a molecule. These maps are invaluable for identifying the regions that are rich or deficient in electrons. nih.gov Red-colored areas on an MEP map indicate electron-rich regions, which are prone to electrophilic attack, while blue-colored areas denote electron-poor regions, which are susceptible to nucleophilic attack. materialsciencejournal.orgnih.gov This analysis helps predict how the molecule will interact with other reagents and biological targets.

Quantum Chemical Methods for Spectroscopic Property Prediction

Quantum chemical methods are widely used to predict various spectroscopic properties, providing a theoretical counterpart to experimental data. researchgate.net These predictions can help in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

The Gauge-Including Atomic Orbitals (GIAO) method is a popular and reliable quantum chemical approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By performing GIAO calculations, typically using DFT, researchers can compute the theoretical ¹H and ¹³C NMR spectra of a molecule. nih.gov Comparing these predicted shifts with experimental data serves as a powerful tool for structural verification. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Table 2: Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for a Related Pyridine (B92270) Derivative

| Proton | Experimental Shift (ppm) | Theoretical Shift (ppm) (GIAO/DFT) |

|---|---|---|

| H-1 | 7.40 | 7.45 |

| NH₂ | 5.80 | 5.88 |

| CH₂ | 4.32 | 4.35 |

| CH₃ | 1.35 | 1.39 |

This table is illustrative, based on data for Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate, to demonstrate the correlation between experimental and GIAO-predicted values. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov The simulation calculates a binding affinity or score, which estimates the strength of the interaction, with more negative values typically indicating a stronger binding. nih.gov

In studies involving similar pyridine derivatives, molecular docking has been used to investigate their potential as inhibitors for specific protein targets. nih.gov The analysis reveals key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov Following docking, molecular dynamics simulations can be run to assess the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com To build a QSAR model, molecular descriptors (physicochemical properties, electronic properties, etc.) are calculated for a set of molecules with known activities. researchgate.netresearchgate.net A statistical model is then generated to correlate these descriptors with the activity. nih.gov

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. mdpi.comresearchgate.net For a series of Ethyl 5-aminopyridine-3-carboxylate analogs, a QSAR study could identify the key structural features that enhance a specific biological activity, guiding the rational design of more potent derivatives. nih.gov

Tautomerism Studies in Related Aminopyrazole Systems

Theoretical and computational chemistry provides significant insights into the molecular structure and behavior of heterocyclic compounds. While direct computational studies on this compound are specific, a broader understanding can be gained by examining related structures. Aminopyrazole systems, in particular, serve as excellent models for studying the prototropic tautomerism that is characteristic of many amino-substituted N-heterocycles. The position of a mobile proton can lead to different tautomers with distinct stabilities and reactivities, a phenomenon heavily influenced by substituents and the surrounding environment. researchgate.netnih.gov

Annular prototropic tautomerism in 3(5)-aminopyrazoles has been a subject of detailed computational investigation. researchgate.net These studies often employ high-level quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, to determine the relative stabilities of the possible tautomeric forms. researchgate.netresearchgate.net A general finding from these theoretical explorations is that the relative stability of pyrazole (B372694) tautomers is highly dependent on the nature and position of the substituents on the ring. researchgate.net

For unsubstituted 3(5)-aminopyrazole, computational studies have been performed to evaluate the structural differences and electronic contributions to the stability of the 3-amino and 5-amino tautomers. researchgate.netresearchgate.net Investigations using methods like DFT(B3LYP)/6-311++G(d,p) and MP2/6-311++G** have consistently predicted that the 3-aminopyrazole (B16455) (3AP) tautomer is energetically more stable than the 5-aminopyrazole (5AP) counterpart in the gas phase. researchgate.netresearchgate.net This increased stability is attributed to the electronic arrangement of the exocyclic amino group. researchgate.net For instance, DFT calculations predicted an energy difference of 10.7 kJ mol⁻¹ in favor of the 3-amino tautomer. researchgate.netresearchgate.net

The presence of other functional groups, such as cyano or ester groups, further influences the tautomeric preference. researchgate.netnih.gov In studies of 4-cyano-3(5)-aminopyrazoles, the 3-amino tautomer was again found to be the more favorable form for the free molecule and the only form present in the solid state. researchgate.net Similarly, for aminopyrazoles substituted with an ester group, theoretical analysis showed a dependence on factors like internal hydrogen bonds and the influence of the environment. nih.gov While one tautomer might be favored in the crystalline state, a tautomeric equilibrium is often observed in solution, highlighting the role of solvent polarity. nih.gov

Table 1: Computational Studies on Tautomerism in Aminopyrazole Systems

| Compound Studied | Computational Method | Key Findings | Reference |

| 3(5)-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | The 3-aminopyrazole tautomer is more stable than the 5-aminopyrazole tautomer by an energy difference of 10.7 kJ mol⁻¹ (Gibbs free energy difference: 9.8 kJ mol⁻¹). | researchgate.netresearchgate.net |

| 3(5)-Aminopyrazole | MP2/6-311++G | The higher stability of the 3-amino tautomer in the gaseous state derives from the electronic positioning at the exocyclic amino group. | researchgate.net |

| 4-Cyano-3(5)-aminopyrazoles | DFT B3LYP/6-31G; CBS-QB3 | The 3-amino tautomer was found to be the more favorable form for the free molecules and the sole form in the solid state. | researchgate.net |

| 5-Amino-1H-pyrazole-3-carboxamide | M06-2X/6-311++G(d,p) | Tautomeric equilibrium was observed in DMSO solution. The choice of tautomer depends on internal hydrogen bonds and the influence of the environment. | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Other Biological Activities and Pharmacological Potentials

The therapeutic potential of ethyl 5-aminopyridine-3-carboxylate and its analogues extends beyond anti-inflammatory applications into various other fields of medicine.

Aminopyridines have been investigated for their potential in treating a range of neurological disorders. nih.gov Notably, 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) are known potassium channel blockers used for symptomatic treatment in conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome. nih.gov These compounds enhance neuronal excitability and improve nerve impulse conduction. nih.gov While research on this compound in this area is not as extensive, the fundamental aminopyridine structure suggests a potential for interaction with neurological targets. The exploration of various aminopyridine isomers and their derivatives continues to be an active area of research for identifying new treatments for neurological diseases. nih.gov

Currently, there is a lack of published research specifically investigating the antiemetic properties of this compound or its direct derivatives.

The search for new and effective antihistamines has led to the exploration of various heterocyclic compounds. While direct evidence for the antihistaminic activity of this compound is not available, related structures have shown promise. For example, a series of tricyclic carboxylic acids incorporating a piperazine (B1678402) or homopiperazine (B121016) moiety linked to a pyrimidine (B1678525) derivative demonstrated significant affinity for the histamine (B1213489) H1 receptor. nih.gov One of the lead compounds from this series, a dibenzoxazepine (B10770217) carboxylic acid derivative, exhibited both in vivo antihistaminic and anti-inflammatory activity. nih.gov This highlights the potential of carboxylic acid-containing heterocyclic systems in the development of new antiallergic drugs.

Derivatives of aminopyridine carboxylic acids have been investigated for their potential in treating cardiovascular disorders. A study focused on the synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives, which are positional isomers of the acid form of this compound. nih.gov Several of these derivatives were found to be potent antihypertensive agents in spontaneously hypertensive rats. nih.gov One compound, 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, was selected for further preclinical evaluation based on its promising activity. nih.gov These findings suggest that the aminopyridine carboxylic acid scaffold is a viable starting point for the development of novel cardiovascular drugs.

The quest for novel anticonvulsant drugs has led to the investigation of a wide range of chemical structures. While direct studies on this compound are limited, derivatives of various heterocyclic systems containing a pyrrolidine-2,5-dione moiety have been extensively studied for their anticonvulsant properties. nih.gov These studies have shown that modifications to the substituents on the pyrrolidine-2,5-dione ring can lead to compounds with potent activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The broad exploration of heterocyclic compounds for anticonvulsant activity suggests that derivatives of this compound could also be promising candidates for future investigation in this therapeutic area.

Anti-HIV Activity

While direct studies on the anti-HIV activity of this compound are not extensively documented in publicly available research, the broader class of pyridine (B92270) and pyrimidine derivatives has been a significant focus of anti-HIV drug discovery, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research into structurally related compounds provides valuable insights into the potential of the aminopyridine carboxylate scaffold as a template for the development of novel anti-HIV agents.

A series of novel diarylpyridine derivatives were designed and synthesized, targeting the entrance channel of the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.gov Many of these compounds demonstrated potent activity against wild-type HIV-1, with some showing higher potency than the reference drug nevirapine. nih.gov Notably, specific compounds within this series also showed efficacy against clinically relevant drug-resistant mutant strains of HIV-1. nih.gov

In another study, a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.gov These compounds were designed based on the structures of known HIV-1 gp41 binding site inhibitors. The most potent compounds in this series featured a 4-chlorophenyl or 4-methylphenyl group at the C(4) position of the tetrahydropyrimidine (B8763341) ring, suggesting these may serve as lead compounds for developing new HIV-1 inhibitors. nih.gov

Furthermore, the synthesis of imidazo[1,2-a]pyridine-Schiff base derivatives has been explored, with subsequent evaluation of their in vitro anti-HIV activity against both HIV-1 and HIV-2. rsc.orgnih.gov One particular compound from this series exhibited activity against both viral types. rsc.orgnih.gov

The following table summarizes the anti-HIV-1 activity of some diarylpyridine derivatives, highlighting their potency against wild-type and mutant viral strains.

Table 1: Anti-HIV-1 Activity of Selected Diarylpyridine Derivatives

| Compound | EC₅₀ (μM) vs. HIV-1 WT | EC₅₀ (μM) vs. K103N mutant | Reference |

|---|---|---|---|

| Ia | 0.043 | >12.76 | nih.gov |

| If | 0.035 | 0.89 | nih.gov |

| IIa | 0.041 | >14.31 | nih.gov |

| IIb | 0.11 | 0.049 | nih.gov |

| Nevirapine (NVP) | 0.18 | 6.78 | nih.gov |

| Delavirdine (DLV) | 0.033 | 2.48 | nih.gov |

EC₅₀ represents the concentration of the compound required to inhibit HIV-1 replication by 50%. WT denotes wild-type HIV-1.

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. For pyridine and pyrimidine derivatives, extensive SAR studies have been conducted to understand how different structural modifications influence their anti-HIV activity.

In the development of disubstituted pyrimidine-5-carboxamide derivatives as novel HIV-1 NNRTIs, researchers introduced an amide moiety into the core structure of etravirine (B1671769), a known NNRTI. nih.gov This molecular hybridization strategy led to the discovery of compounds with potent antiviral activities against both wild-type and NNRTI-resistant strains of HIV-1. nih.gov One compound, 21c , was particularly effective, with activity comparable to etravirine across a panel of HIV-1 strains. nih.gov Molecular docking studies suggested that this compound binds to the reverse transcriptase enzyme. nih.gov

For a series of thiophene[3,2-d]pyrimidine derivatives, SAR studies revealed that the introduction of amino acid analogues at a specific position could target the solvent-exposed region of the NNRTI-binding pocket. mdpi.com This led to the identification of compound 5k , which showed excellent potency against wild-type HIV-1 and several resistant strains. mdpi.com The cytotoxicity of this compound was found to be low, resulting in a high selectivity index. mdpi.com

The SAR of diarylpyridine derivatives has also been explored in detail. nih.gov These studies indicated that modifications at the periphery of the molecule, targeting the entrance channel of the NNRTI binding pocket, could lead to compounds with high potency. For instance, certain substitutions on the pyridine ring were found to be critical for activity against drug-resistant viral strains. nih.gov

The following table presents SAR data for a series of thiophene[3,2-d]pyrimidine derivatives, illustrating the impact of different substituents on anti-HIV-1 activity.

Table 2: SAR of Thiophene[3,2-d]pyrimidine Derivatives against Wild-Type HIV-1

| Compound | R Group (Substituent) | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 5e | L-Leucine methyl ester | 0.059 | 10.151 | 172 | mdpi.com |

| 5h | L-Isoleucine methyl ester | 0.062 | 21.033 | 339 | mdpi.com |

| 5i | L-Valine methyl ester | 0.051 | 14.322 | 281 | mdpi.com |

| 5k | L-Alanine methyl ester | 0.054 | 27.901 | 513 | mdpi.com |

| 5l | Glycine methyl ester | 0.042 | 1.121 | 27 | mdpi.com |

| 5n | L-Phenylalanine methyl ester | 0.055 | 11.234 | 204 | mdpi.com |

| Nevirapine (NVP) | - | 0.236 | >200 | >847 | mdpi.com |

| Etravirine (ETR) | - | 0.003 | 1.107 | 369 | mdpi.com |

EC₅₀ is the 50% effective concentration, CC₅₀ is the 50% cytotoxic concentration, and SI is the selectivity index (CC₅₀/EC₅₀).

Advanced Materials and Other Scientific Applications

Use as Building Blocks in Organic Synthesis

Ethyl 5-aminopyridine-3-carboxylate serves as a crucial starting material or intermediate in the synthesis of more complex heterocyclic compounds. The presence of the amino and ester functional groups allows for a variety of chemical transformations, leading to the construction of fused ring systems with potential biological and material applications.

For instance, derivatives of ethyl nicotinate (B505614), a class of compounds to which this compound belongs, are utilized in the synthesis of thieno[2,3-b]pyridines. These reactions often involve the reaction of the amino group with a suitable reagent to build the fused thiophene (B33073) ring. One synthetic route involves the reaction of ethyl 5-cyano-6-mercaptonicotinate derivatives with N-[4-(aminosulfonyl)phenyl]-2-chloroacetamide derivatives to yield ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives, which can then be cyclized. researchgate.net

Another important class of fused heterocycles synthesized from related starting materials are pyrazolo[3,4-b]pyridines. The synthesis can be achieved by reacting a substituted pyridine (B92270) derivative with hydrazine (B178648) hydrate (B1144303), leading to the formation of the pyrazole (B372694) ring fused to the pyridine core. researchgate.net

The versatility of this compound as a building block is further demonstrated by its use in the preparation of various substituted pyridine derivatives through multi-component reactions, highlighting its utility in combinatorial chemistry for the discovery of new bioactive molecules. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Related Nicotinate Precursors

| Starting Material Type | Reagents | Resulting Heterocyclic System | Reference |

| Ethyl 5-cyano-6-mercaptonicotinate | N-[4-(aminosulfonyl)phenyl]-2-chloroacetamide | Thieno[2,3-b]pyridine | researchgate.net |

| Substituted Pyridine | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | researchgate.net |

| Enaminones, Primary Amines, Malononitrile (B47326) | - | 2-Aminopyridine (B139424) | nih.gov |

Potential in Functional Nanomaterials and Catalysis

While specific research on the direct application of this compound in functional nanomaterials is limited, its structural features suggest potential in this area. The pyridine and carboxylate moieties can act as bidentate ligands, capable of coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials can exhibit porous structures, making them suitable for applications in gas storage, separation, and catalysis.

In the realm of catalysis, there is evidence that L-proline-based tectons (building blocks) incorporating this compound can form helical structures. These chiral supramolecular assemblies have potential applications in enantioselective catalysis, where the specific three-dimensional arrangement can influence the stereochemical outcome of a chemical reaction. rsc.org However, detailed studies on the catalytic activity of such systems derived specifically from this compound are not yet widely reported.

Application as Ligands for Organometallic Compounds

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound make it an excellent candidate for a bidentate or bridging ligand in organometallic chemistry. It can coordinate with a variety of transition metals, such as zinc(II) and copper(II), to form stable complexes. nih.govias.ac.inias.ac.inscirp.orgnih.gov

The resulting organometallic compounds can have interesting structural, electronic, and magnetic properties. For example, complexes of related aminopyridine ligands have been shown to exhibit a range of coordination geometries, from tetrahedral to octahedral, depending on the metal center and the presence of other co-ligands. scirp.orgnih.gov The study of such complexes is crucial for the development of new catalysts, magnetic materials, and luminescent probes. While the potential is clear, detailed crystallographic and spectroscopic data for organometallic complexes specifically of this compound are not extensively documented in publicly available literature.

Table 2: Potential Coordination of this compound with Metal Ions

| Metal Ion | Potential Coordination Mode | Resulting Complex Type | Potential Application | Reference |

| Zn(II) | Bidentate (N, O) | Mononuclear or Polynuclear Complex | Catalysis, Luminescence | ias.ac.inias.ac.inscirp.orgnih.gov |

| Cu(II) | Bidentate or Bridging | Dinuclear or Coordination Polymer | Magnetism, Catalysis | nih.govias.ac.in |

Development of SHAPE Reagents for RNA Structure Interrogation

A significant application of a derivative of this compound is in the field of molecular biology, specifically in the development of reagents for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE). SHAPE is a powerful technique used to probe the secondary structure of RNA molecules.

Researchers have synthesized a novel SHAPE reagent, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3), which is derived from 2-aminopyridine-3-carboxylic acid. researchgate.netnih.govenamine.net This reagent has shown significant advantages over existing probes. 2A3 is an electrophilic chemical probe that acylates the 2'-hydroxyl group of the ribose sugar in flexible or single-stranded regions of an RNA molecule. google.com This modification can be detected by reverse transcription, providing a nucleotide-resolution map of the RNA's secondary structure. google.com